REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([CH2:12][C:13]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=O)=[N:4][CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.C([O-])(=O)C.[NH4+].C([BH3-])#[N:27].[Na+].C(O)(=O)C>CO>[Cl:1][C:2]1[C:3]([CH2:12][CH:13]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[NH2:27])=[N:4][CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1 |f:1.2,3.4|
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Name
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|
Quantity
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5.6 g
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Type
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reactant
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Smiles
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ClC=1C(=NC=C(C1)C(F)(F)F)CC(=O)C1=CC=CC=C1
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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CO
|
Name
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Quantity
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14.4 g
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Type
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reactant
|
Smiles
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C(C)(=O)[O-].[NH4+]
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Name
|
|
Quantity
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2.45 g
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Type
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reactant
|
Smiles
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C(#N)[BH3-].[Na+]
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Name
|
|
Quantity
|
1 mL
|
Type
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reactant
|
Smiles
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C(C)(=O)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After of 4 days of reaction at room temperature
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Duration
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4 d
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Type
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FILTRATION
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Details
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the medium is filtered
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Type
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ADDITION
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Details
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1M aqueous sodium hydroxide is added until pH=12
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Type
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ADDITION
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Details
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150 mL of ethyl acetate are added
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Type
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CUSTOM
|
Details
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after separation
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Type
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EXTRACTION
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Details
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the aqueous phase is extracted twice with 150 mL of ethyl acetate
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Name
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|
Type
|
|
Smiles
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ClC=1C(=NC=C(C1)C(F)(F)F)CC(N)C1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |